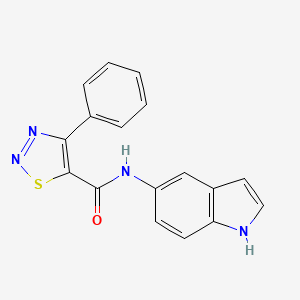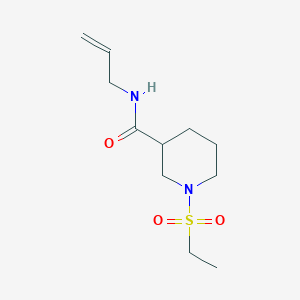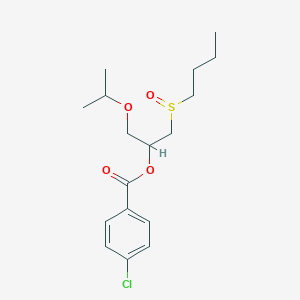
4-chloro-3-methyl-1-(pyridin-2-yl)-6,7-dihydro-1H-indazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-methyl-1-(pyridin-2-yl)-6,7-dihydro-1H-indazole-5-carbonitrile is a synthetic organic compound that belongs to the indazole family This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a pyridinyl group attached to an indazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-1-(pyridin-2-yl)-6,7-dihydro-1H-indazole-5-carbonitrile typically involves the reaction of 2-hydrazinyl-3-methylpyridine with 2-acetylcyclohexane-1,3-dione in ethanol at elevated temperatures . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired indazole derivative. The reaction conditions often include stirring the mixture at 80°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-3-methyl-1-(pyridin-2-yl)-6,7-dihydro-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazole compounds.
Applications De Recherche Scientifique
4-chloro-3-methyl-1-(pyridin-2-yl)-6,7-dihydro-1H-indazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-chloro-3-methyl-1-(pyridin-2-yl)-6,7-dihydro-1H-indazole-5-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- N-sulfonylated-pyrazolo[3,4-b]pyridin-6-carboxamides
Uniqueness
4-chloro-3-methyl-1-(pyridin-2-yl)-6,7-dihydro-1H-indazole-5-carbonitrile is unique due to its specific combination of functional groups and its indazole core structure
Propriétés
IUPAC Name |
4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydroindazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c1-9-13-11(6-5-10(8-16)14(13)15)19(18-9)12-4-2-3-7-17-12/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGUXUHQQMBAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=C(CC2)C#N)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(ethylamino)-N-[1-(3-methoxybenzyl)-3-piperidinyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6038571.png)
![5-{[5-(2,5-dichloro-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6038579.png)
![N-(3,3-diphenylpropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B6038585.png)
![2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(3-METHYLPHENYL)BENZAMIDE](/img/structure/B6038588.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6038593.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B6038611.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(2-hydroxy-3-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6038620.png)
![N-[1-(2,4-dimethylphenyl)ethyl]tetrahydrofuran-2-carboxamide](/img/structure/B6038637.png)

![3-(4-fluorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6038648.png)

![N-(2,5-dichlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide](/img/structure/B6038657.png)
